(5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione
Description
The compound (5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione is a pyrimidine-trione derivative characterized by:
- A 1,3-diazinane-2,4,6-trione core (barbiturate-like structure).
- A (5E)-configured exocyclic double bond at position 5, conjugated to a substituted phenyl group.
- A 2-methoxyethyl substituent at position 1.
- A 4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl group as the arylidene substituent.
While direct pharmacological data for this compound are unavailable in the provided evidence, comparisons with structurally related analogs (e.g., –20) provide insights into structure-property relationships.
Properties
IUPAC Name |
(5E)-1-(2-methoxyethyl)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-25(19-5-3-4-10-23-19)11-14-31-17-8-6-16(7-9-17)15-18-20(27)24-22(29)26(21(18)28)12-13-30-2/h3-10,15H,11-14H2,1-2H3,(H,24,27,29)/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWOQONDULZTPA-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CCOC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CCOC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure
The molecular structure of the compound can be represented as follows:
This structure features a diazinane core with various functional groups that may contribute to its biological activity.
Properties
- Molecular Weight : Approximately 368.43 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but sensitive to light and heat.
The biological activity of the compound is primarily attributed to its interaction with specific biological targets. Research suggests that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.
Enzyme Inhibition
- Tyrosinase Inhibition : Preliminary studies indicate that this compound may inhibit tyrosinase, an enzyme crucial for melanin production. This could have implications for skin pigmentation disorders.
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown promise as DPP-IV inhibitors, which are relevant in diabetes management by regulating insulin levels and glucose metabolism.
Antioxidant Activity
The compound has demonstrated antioxidant properties in vitro, which may help mitigate oxidative stress-related diseases. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.
Cytotoxicity Studies
In vitro cytotoxicity studies have revealed that the compound exhibits selective toxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies.
Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of several derivatives similar to our compound on tyrosinase activity. The results indicated that compounds with a methoxy group exhibited enhanced inhibitory effects compared to their counterparts without this group. The IC50 values ranged from 0.0433 µM to 0.28 µM, showcasing the potential for developing skin-lightening agents from these derivatives .
Study 2: DPP-IV Inhibition
Research on related compounds demonstrated effective inhibition of DPP-IV with IC50 values ranging from 100 nM to 400 nM. These findings suggest that our compound may share similar properties, making it a candidate for further investigation in diabetes treatment .
Study 3: Antioxidant Activity Assessment
The antioxidant capacity of the compound was evaluated using the DPPH assay, where it showed significant radical scavenging activity comparable to ascorbic acid, indicating its potential use as a natural antioxidant .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Structure and Stereochemistry
The 1,3-diazinane-2,4,6-trione core is shared with multiple analogs (–15, 17–19). Key variations include:
- Stereochemistry : The E configuration (trans) in the target compound and analogs (e.g., ) enhances planarity, favoring π-π stacking with aromatic residues in biological targets. In contrast, Z-configuration analogs (e.g., ) exhibit steric hindrance, reducing binding affinity .
Substituent Effects on Physicochemical Properties
Substituents on the arylidene group and nitrogen atoms significantly influence solubility, lipophilicity, and bioactivity:
Table 1: Substituent Impact on Calculated Properties
- Lipophilicity (XLogP3): The target compound’s pyridinylaminoethoxy group increases polarity compared to methoxy-substituted analogs (e.g., ), balancing solubility and membrane permeability.
Key Structural Divergences
- Heterocyclic Variations :
- Alkyl vs. Aryl Substituents :
- The target’s 2-methoxyethyl group improves water solubility compared to purely aromatic substituents (e.g., 2-phenylethyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
